molecular formula C17H19FN4O2 B2988968 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195881-78-6

2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2988968
CAS No.: 2195881-78-6
M. Wt: 330.363
InChI Key: MECFJPZISZEIQZ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic molecule with a complex structure involving a fluorophenoxy group, a triazole ring, and an azabicyclo octane moiety. It is a compound of interest in multiple scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves a multi-step process:

  • Synthesis of the fluorophenoxy component: Reacting 4-fluorophenol with an appropriate electrophilic reagent to form the fluorophenoxy moiety.

  • Formation of the triazole ring: Employing click chemistry (azide-alkyne cycloaddition) to introduce the triazole ring.

  • Construction of the azabicyclo octane framework: Using a bicyclization method to build the azabicyclo[3.2.1]octane skeleton.

  • Final coupling: Condensing the intermediates via amide or ester formation under suitable conditions (e.g., the use of coupling agents like EDCI or DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might be streamlined to increase efficiency, employing large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry could be applied to reduce reaction time and improve safety.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the phenoxy or triazole sites, using agents like m-chloroperbenzoic acid (MCPBA).

  • Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogen atoms can be replaced by nucleophiles in a substitution reaction, particularly at the fluorine site of the phenoxy ring.

Common Reagents and Conditions

  • Oxidation: MCPBA, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may introduce hydroxyl groups, while reduction could result in dehalogenation or hydrogenation of double bonds.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and reactivity, providing insights into reaction mechanisms and synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the function and structure of proteins.

Medicine

Potential medicinal applications include its use as a pharmacophore for drug design, targeting specific receptors or enzymes for therapeutic purposes.

Industry

In the industrial sector, it can be used as an intermediate in the synthesis of more complex molecules or in the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve binding to specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety provides a rigid structure that can facilitate high-affinity interactions with biological macromolecules.

Molecular Targets and Pathways

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Fluorophenoxy)phenyl]-3-[1H-1,2,3-triazol-1-yl]propan-1-one

  • 2-(4-Fluorophenoxy)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]ethan-1-one

Uniqueness

The presence of the azabicyclo[3.2.1]octane moiety in 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one distinguishes it from similar compounds, offering a unique three-dimensional structure that can enhance its binding affinity and specificity for molecular targets.

This compound has potential as a key player in various scientific and industrial fields, providing a foundation for innovative research and applications. Anything you'd like to explore more on this subject?

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFJPZISZEIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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